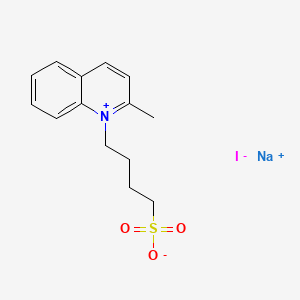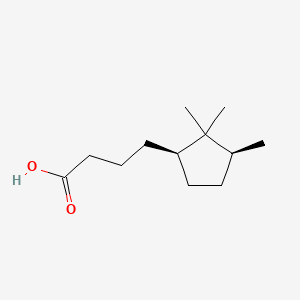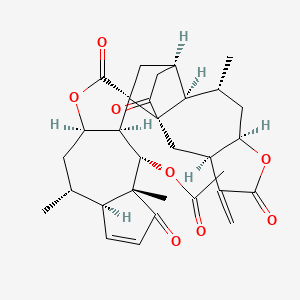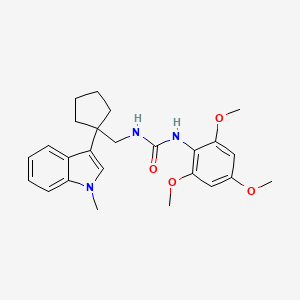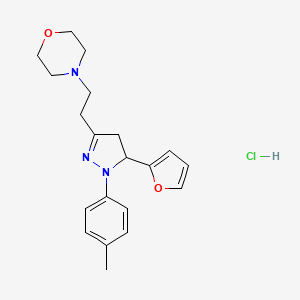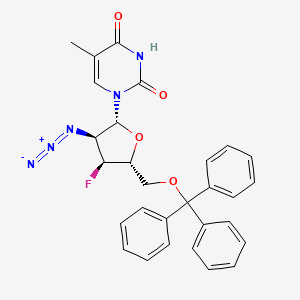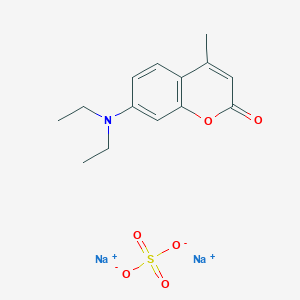
C.I. Fluorescent Brightener 61
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It is used as a fluorescent whitening agent in various applications, including paper, cotton fibers, amino plastics, and nylon textiles. Its primary purpose is to enhance the brightness and whiteness of materials.
C.I. Fluorescent Brightener 61: .
Métodos De Preparación
Industrial Production: Industrial production methods typically involve large-scale synthesis, but specific details remain proprietary.
Análisis De Reacciones Químicas
Reactions: Fluorescent Brightener 61 can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: The major products formed during these reactions are derivatives of Fluorescent Brightener 61, contributing to its fluorescent properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as a fluorescent probe for studying molecular interactions, binding sites, and conformational changes.
Biology: Applied in fluorescence microscopy to visualize cell structures, membranes, and organelles.
Medicine: Used in diagnostic assays and imaging techniques.
Industry: Enhances the appearance of textiles, paper, and plastics.
Mecanismo De Acción
- Fluorescent Brightener 61 works by absorbing ultraviolet (UV) light and re-emitting it as visible light. It binds to specific cellular components, such as cellulose in paper or cell walls, resulting in increased brightness.
- The exact molecular targets and pathways involved are still an active area of research.
Comparación Con Compuestos Similares
- Fluorescent Brightener 61 is related to other compounds, such as Fluorescent Brightener 71 (CAS: 16090-02-1) and C.I. Fluorescent Brightener 224 (CAS: 154999-61-8) .
- Its uniqueness lies in its specific chemical structure and applications.
Remember that while Fluorescent Brightener 61 has widespread use, proprietary information may limit our access to detailed industrial processes
Propiedades
Número CAS |
8066-05-5 |
|---|---|
Fórmula molecular |
C14H17NNa2O6S |
Peso molecular |
373.33 g/mol |
Nombre IUPAC |
disodium;7-(diethylamino)-4-methylchromen-2-one;sulfate |
InChI |
InChI=1S/C14H17NO2.2Na.H2O4S/c1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11;;;1-5(2,3)4/h6-9H,4-5H2,1-3H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
Clave InChI |
VCVLWUCCHFGCRM-UHFFFAOYSA-L |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C.[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



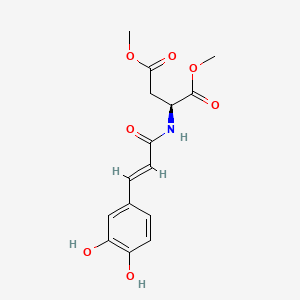
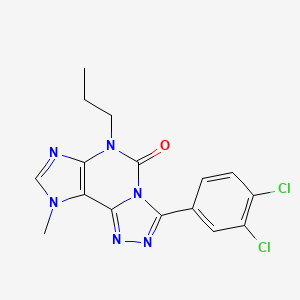

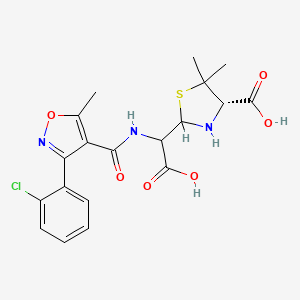

![(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12782114.png)

